molecular formula C₁₄H₁₅D₇N₂O₄ B1151220 Hydroxyatenolol-d7

Hydroxyatenolol-d7

Cat. No.: B1151220
M. Wt: 289.38
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyatenolol-d7 is a deuterium-labeled analog of hydroxyatenolol, a metabolite of atenolol, a selective β1-adrenergic receptor blocker. As a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in quantitative bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS). Its incorporation of seven deuterium atoms enhances its utility in pharmacokinetic and metabolic studies by providing distinct mass spectral signatures while maintaining chemical behavior nearly identical to the non-deuterated form .

Key properties (inferred from evidence):

  • Molecular Formula: Likely C₁₄H₁₅D₇N₂O₃ (based on atenolol’s formula, C₁₄H₂₂N₂O₃, with seven hydrogens replaced by deuterium).
  • Application: Reference standard for quantifying hydroxyatenolol in biological matrices .

Properties

Molecular Formula

C₁₄H₁₅D₇N₂O₄

Molecular Weight

289.38

Synonyms

α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneacetamide-d7_x000B_

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

a. 4-Hydroxypropranolol-d7

  • Molecular Formula: C₁₆H₁₄D₇NO₃ .
  • Molecular Weight : 282.39 g/mol .
  • Pharmacological Activity: Metabolite of propranolol, a non-selective β1/β2-adrenergic receptor antagonist .
  • Application: Used to study propranolol metabolism and as an internal standard in drug assays .

b. 2-Hydroxyacetophenone-d7

  • Molecular Formula : C₈HD₇O₂ .
  • Molecular Weight : 143.19 g/mol .
  • Application : Primarily used in organic synthesis and as a deuterated intermediate, lacking direct pharmacological relevance .

c. Hydroxyatenolol-d7

  • Key Difference: Derived from atenolol, which is β1-selective, whereas propranolol derivatives (e.g., 4-Hydroxypropranolol-d7) target both β1 and β2 receptors. This selectivity impacts their metabolic pathways and therapeutic applications .

Pharmacokinetic and Metabolic Profiles

  • Deuteration Effects: Deuteration generally reduces metabolic degradation rates by altering cytochrome P450 enzyme interactions. For example, 4-Hydroxypropranolol-d7 exhibits prolonged half-life compared to its non-deuterated form, a property critical for accurate tracer studies .
  • This compound: While direct metabolic data are unavailable, its deuterated structure likely stabilizes it against hepatic oxidation, similar to other deuterated β-blockers .

Research Findings and Challenges

  • Stability and Detection: Deuterated compounds like this compound improve assay reproducibility by eliminating isotopic interference. For instance, MedChemExpress highlights their role in protein purification and cell culture studies requiring high-purity standards .

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